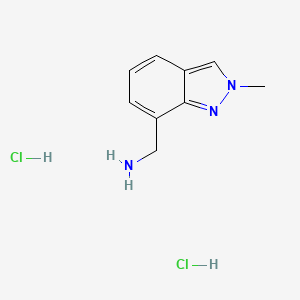

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride

Description

1-(2-Methyl-2H-indazol-7-yl)methanaminedihydrochloride is a dihydrochloride salt of a substituted indazole derivative. Its molecular formula is C₉H₁₃Cl₂N₃ (molecular weight: 234.13 g/mol) . The compound features a 2-methylindazole core with a methanamine group at the 7-position, protonated as a dihydrochloride salt to enhance solubility and stability. It is used in pharmaceutical research, particularly as a building block for drug discovery .

Properties

Molecular Formula |

C9H13Cl2N3 |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

(2-methylindazol-7-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C9H11N3.2ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |

InChI Key |

VGTQIVULSGMYQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride typically involves the formation of the indazole ring followed by the introduction of the methanamine group. Common synthetic routes include:

Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or copper catalysts to form the indazole ring.

Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to form the indazole ring.

Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents.

Chemical Reactions Analysis

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Major Products: These reactions can lead to the formation of various derivatives with altered biological activities.

Scientific Research Applications

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

*Similarity indices based on Tanimoto coefficients from structural databases .

Functional and Pharmacological Differences

Core Heterocycle: Indazole vs. Imidazole: The indazole core in the target compound provides greater aromatic rigidity compared to imidazole derivatives. This rigidity may enhance binding affinity to biological targets (e.g., kinases) but reduce metabolic flexibility . Nitroimidazole Derivatives: Compounds like 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (CAS 49575-10-2) exhibit increased electrophilicity due to the nitro group, making them suitable for prodrug activation or radiopharmaceutical applications .

Substituent Effects: Dihydrochloride Salts: The target compound’s dihydrochloride form improves aqueous solubility (critical for in vivo studies) compared to mono-hydrochloride analogs (e.g., (1H-Imidazol-2-yl)methanamine hydrochloride) .

Biological Activity :

- Indazole Derivatives : The 2-methylindazole scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while imidazole derivatives are more commonly linked to histamine receptor modulation .

- Nitro Group Impact : The nitro substituent in 49575-10-2 introduces redox-sensitive properties, enabling applications in hypoxia-targeted therapies .

Physicochemical Properties

Table 2: Solubility and Stability

| Compound | Solubility in Water (mg/mL) | LogP (Predicted) | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| 1-(2-Methyl-2H-indazol-7-yl)methanaminedihydrochloride | >50 (high) | 1.2 | Stable (>24 h) |

| (1H-Imidazol-2-yl)methanamine hydrochloride | ~20 | 0.8 | Moderate (degradation <10%) |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | >30 | 0.5 | Stable (>24 h) |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride | <10 | -0.3 | Sensitive to light |

Biological Activity

1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₃Cl₂N₃

- CAS Number : 22600-77-7

The biological activity of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride primarily involves its interaction with specific molecular targets, particularly kinases and receptors involved in various signaling pathways.

Inhibition of Kinases

Recent studies have shown that this compound acts as an inhibitor of several kinases, which play crucial roles in cell signaling and regulation. For instance, it has demonstrated inhibitory effects on haspin kinase, which is involved in cell cycle regulation. The compound's ability to penetrate cell membranes and inhibit kinase activity was confirmed through immunofluorescence assays .

Biological Evaluation

A series of biological evaluations were conducted to assess the compound's effects on different cancer cell lines and its potential therapeutic applications.

Table 1: Biological Activity Data

| Cell Line | Concentration (µM) | % Inhibition | Reference |

|---|---|---|---|

| U-2 OS (Osteosarcoma) | 5 | 50% | |

| MDA-MB-231 (Breast Cancer) | 10 | 55% | |

| A549 (Lung Cancer) | 10 | 40% |

Case Studies

Case Study 1: Antitumor Effects

In a study involving the MDA-MB-231 breast cancer cell line, treatment with the compound at a concentration of 10 µM resulted in a significant reduction in cell viability by approximately 55% over three days. This was further corroborated by in vivo studies using xenograft models, where the compound was administered at a dose of 20 mg/kg, showing well-tolerated antitumor effects .

Case Study 2: Cell Cycle Arrest

Another investigation focused on the impact of the compound on the cell cycle. Treatment of U-2 OS cells indicated a dose-dependent increase in cells arrested in the S-phase, suggesting potential off-target activities that may affect DNA replication checkpoints .

Discussion

The biological activity of 1-(2-methyl-2H-indazol-7-yl)methanaminedihydrochloride highlights its potential as an anticancer agent. Its ability to inhibit key kinases involved in tumor progression and cell cycle regulation positions it as a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.